molecular formula C12H14N2 B14581699 4-[(E)-(2,2-Dimethylpropylidene)amino]benzonitrile CAS No. 61599-97-1

4-[(E)-(2,2-Dimethylpropylidene)amino]benzonitrile

Cat. No.: B14581699
CAS No.: 61599-97-1
M. Wt: 186.25 g/mol
InChI Key: USWGDJYJZWYUFI-UHFFFAOYSA-N
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Description

4-[(E)-(2,2-Dimethylpropylidene)amino]benzonitrile is an organic compound with the molecular formula C11H12N2 It is a derivative of benzonitrile, featuring a nitrile group attached to a benzene ring, and an imine group linked to a 2,2-dimethylpropylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2,2-Dimethylpropylidene)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with 2,2-dimethylpropanal under acidic or basic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(2,2-Dimethylpropylidene)amino]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Copper(I) chloride (CuCl) in the presence of hydrochloric acid (HCl).

Major Products Formed

Scientific Research Applications

4-[(E)-(2,2-Dimethylpropylidene)amino]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[(E)-(2,2-Dimethylpropylidene)amino]benzonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, while the imine group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a nitrile and an imine group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61599-97-1

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

4-(2,2-dimethylpropylideneamino)benzonitrile

InChI

InChI=1S/C12H14N2/c1-12(2,3)9-14-11-6-4-10(8-13)5-7-11/h4-7,9H,1-3H3

InChI Key

USWGDJYJZWYUFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=NC1=CC=C(C=C1)C#N

Origin of Product

United States

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